Ammonium tetrachlorocuprate(II) dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

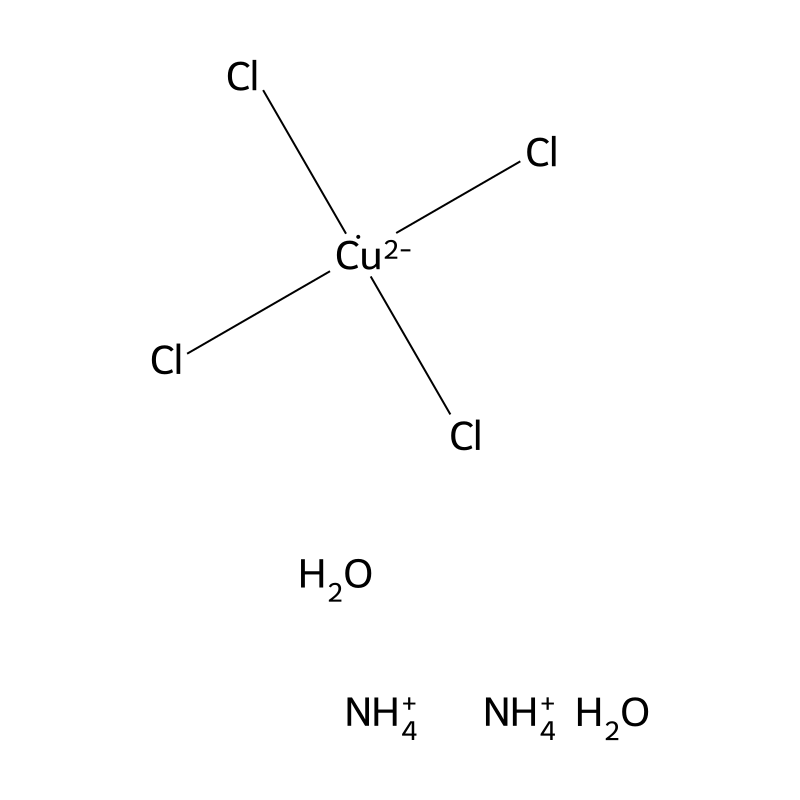

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula , is a coordination compound of copper that features ammonium ions and tetrachlorocuprate(II) ions. This compound is characterized by its unique structure, where copper is coordinated by four chloride ions, forming a complex that is stabilized by water molecules. It typically appears as a blue or green crystalline solid and has a molecular weight of approximately 277.47 g/mol .

Ammonium tetrachlorocuprate(II) dihydrate is considered a harmful substance. It can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation. Ingestion can cause nausea, vomiting, and stomach cramps.

- Acute Toxicity:

- Oral LD50 (rat): 1430 mg/kg.

- Personal Protective Equipment: When handling this compound, it is recommended to wear gloves, safety glasses, and a respirator to avoid contact and inhalation.

Catalyst in Organic Synthesis:

Ammonium tetrachlorocuprate(II) dihydrate has been used as a catalyst in various organic synthesis reactions. It has been shown to be effective in:

- C-C bond formation reactions: It can catalyze the coupling of terminal alkynes with aryl halides or triflates to form new carbon-carbon bonds.

- Click chemistry reactions: It can be used as a catalyst for the Huisgen cycloaddition reaction, a key reaction in click chemistry for the formation of triazoles.

- Oxidation reactions: It can act as a catalyst for the aerobic oxidation of alcohols to aldehydes and ketones.

Precursor for the Synthesis of Functional Materials:

Ammonium tetrachlorocuprate(II) dihydrate can be used as a precursor for the synthesis of various functional materials, including:

- Metal-organic frameworks (MOFs): These are porous materials with a highly ordered structure. Ammonium tetrachlorocuprate(II) dihydrate can be used as a copper source for the synthesis of MOFs with potential applications in gas storage, separation, and catalysis.

- Nanoparticles: It can be used as a precursor for the synthesis of copper nanoparticles, which have applications in various fields, such as catalysis, electronics, and biomedicine.

Other Applications:

Ammonium tetrachlorocuprate(II) dihydrate also finds applications in other research areas, such as:

Ammonium tetrachlorocuprate(II) dihydrate can be synthesized through several methods:

- Direct Reaction: Copper(II) chloride and ammonium chloride can be directly reacted in aqueous solution. The reaction proceeds as follows:

- Precipitation: A solution of copper(II) sulfate can be treated with ammonium chloride and sodium chloride to precipitate ammonium tetrachlorocuprate(II) dihydrate.

- Solvothermal Synthesis: This method involves heating a mixture of copper salts and ammonium salts in a solvent under pressure, which can yield high-purity crystals of the compound .

Ammonium tetrachlorocuprate(II) dihydrate finds applications across various fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions.

- Electronics: The compound is used in the preparation of conductive materials.

- Biocides: Its antimicrobial properties make it suitable for use in disinfectants and preservatives.

- Research: It is utilized in biochemical studies and proteomics research .

Interaction studies involving ammonium tetrachlorocuprate(II) dihydrate have focused on its reactivity with various organic compounds and biological systems. Research has shown that it can interact with nucleophiles, affecting the stability and reactivity of organic substrates. Additionally, studies on its interaction with biomolecules suggest potential applications in drug delivery systems due to its ability to form complexes with proteins and nucleic acids .

Ammonium tetrachlorocuprate(II) dihydrate shares similarities with several other coordination compounds but possesses unique characteristics:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ammonium dichlorocuprate(II) | Contains only two chloride ions; less reactive | |

| Copper(II) sulfate | Commonly used in agriculture; different anion | |

| Copper(I) chloride | Lower oxidation state; different coordination | |

| Copper(II) chloride | No ammonium; used widely as a reagent |

The uniqueness of ammonium tetrachlorocuprate(II) dihydrate lies in its specific coordination environment and dual hydration state, which contribute to its distinct chemical behavior and potential applications in various fields .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant